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4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thiazole ring, a pyrimidine ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the cyclization of appropriate precursors such as amidines or guanidines with β-dicarbonyl compounds.
Final Coupling Reaction: The final step involves the coupling of the thiazole and pyrimidine rings with the chlorophenyl group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Employed in the development of new materials, catalysts, and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can inhibit enzyme activity, modulate receptor function, and alter cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine: Similar structure with a bromine atom instead of chlorine.
4-(4-fluorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine: Similar structure with a fluorine atom instead of chlorine.
4-(4-methylphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S.BrH/c14-10-4-2-9(3-5-10)11-8-19-13(17-11)18-12-15-6-1-7-16-12;/h1-8H,(H,15,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVKYFQSQSYOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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